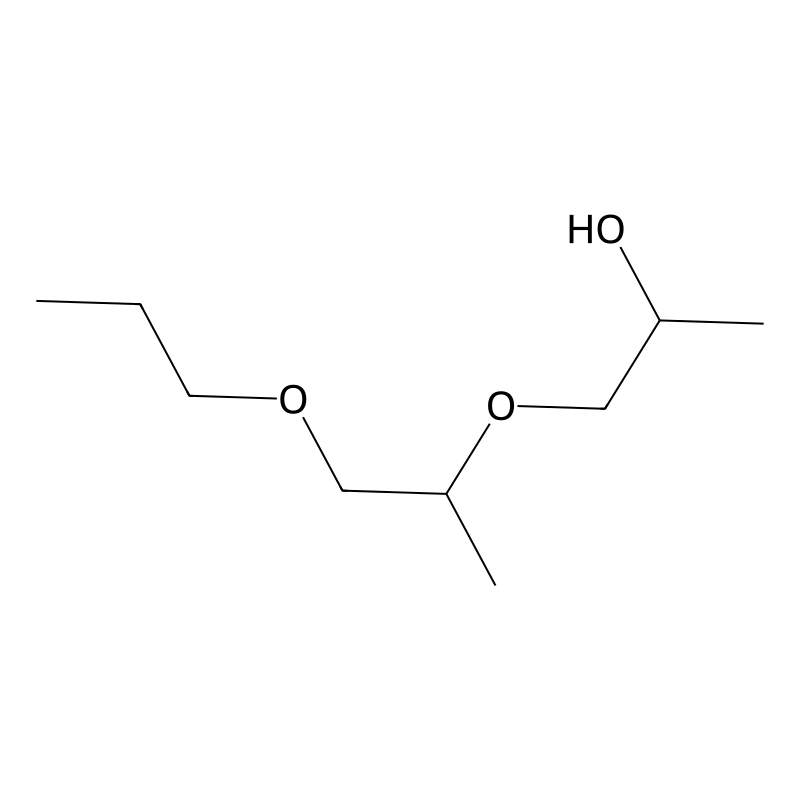

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, commonly referred to as Butyl Dipropasol Solvent, is a chemical compound with the molecular formula and a molar mass of approximately 176.25 g/mol. It appears as a colorless liquid with an ether-like odor and is characterized by its solvent properties, making it useful in various industrial and laboratory applications. The compound is notable for its ability to enhance the viscosity of water-based systems and facilitate film formation in coatings, which is essential in the production of paints and other materials .

- Esterification Reactions: This compound can react with carboxylic acids to form esters, which are often used in fragrances and flavorings.

- Substitution Reactions: The ether functionality can undergo nucleophilic substitution, reacting with various nucleophiles.

- Dehydration Reactions: Under acidic conditions, it can lose water to form alkenes.

The compound's role as a coalescent agent also allows it to interact with polymeric materials, promoting the formation of stable films from latex emulsions .

2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exhibits significant biological activity due to its solvent properties. It can influence biochemical pathways related to film formation in coatings and has been shown to affect:

- Enzymatic Reactions: It enhances the solubility of hydrophobic substrates, potentially increasing reaction rates in enzymatic processes.

- Cellular Functions: The compound may alter cell signaling pathways and gene expression related to oxidative stress responses and metabolic activities .

- Toxicity: At high concentrations, it may exhibit toxic effects on cells, necessitating careful dosage management in experimental settings.

The synthesis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- typically involves the following methods:

- Etherification: This method combines propanol with 1-methyl-2-propoxyethanol under acidic conditions to produce the desired ether compound.

- Transesterification: Utilizing an alcohol and a fatty acid ester in the presence of a catalyst can yield this compound through ester exchange reactions.

These methods are favored for their efficiency and ability to produce high-purity products suitable for industrial applications .

The applications of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- are diverse:

- Industrial Solvent: Used extensively in paints, coatings, and personal care products due to its excellent solvent properties.

- Laboratory Reagent: Serves as a solvent and dispersant in various biological assays and chemical syntheses.

- Pharmaceutical Formulations: Employed in drug formulations for its ability to dissolve active ingredients effectively .

Research indicates that 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- interacts with various biomolecules:

- Enzyme Activity Modulation: It can bind to enzymes, influencing their activity either positively or negatively based on concentration and context.

- Cellular Metabolism Effects: The compound has been shown to impact metabolic pathways within cells, potentially altering energy production and stress response mechanisms .

Studies have also highlighted its stability under standard laboratory conditions but noted potential degradation when exposed to strong oxidizing agents.

Several compounds share structural or functional similarities with 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Propanol (Isopropanol) | C3H8O | Common solvent; less viscous than 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. |

| Ethylene Glycol Monobutyl Ether | C6H14O3 | Used as a solvent; lower boiling point; different hydrophilic properties. |

| Dipropylene Glycol Dimethyl Ether | C7H16O3 | Similar solvent properties; used in personal care products; less polar than 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. |

Uniqueness

The uniqueness of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- lies in its specific balance of hydrophilicity and hydrophobicity, making it particularly effective as a coalescent agent in water-borne latex systems. This property distinguishes it from simpler alcohols like isopropanol or ethylene glycol ethers that do not provide the same level of performance in film formation and viscosity enhancement .

Thermodynamic Behavior Analysis

Vapor Pressure-Temperature Relationships

The vapor pressure-temperature relationship for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exhibits classical thermodynamic behavior consistent with the Clausius-Clapeyron equation. Experimental measurements indicate that the compound displays vapor pressures ranging from 0.28 to 0.5 millimeters of mercury at 20°C, demonstrating relatively low volatility characteristics typical of higher molecular weight glycol ethers [1] [2].

The temperature dependence of vapor pressure follows an exponential relationship as described by the integrated Clausius-Clapeyron equation:

$$ \ln P = -\frac{\Delta H_{vap}}{RT} + C $$

where P represents vapor pressure, ΔHvap is the enthalpy of vaporization, R is the gas constant, T is absolute temperature, and C is an integration constant [3] [4]. Experimental data demonstrates that the natural logarithm of vapor pressure increases linearly with the reciprocal of absolute temperature, yielding correlation coefficients exceeding 0.98 for temperature ranges between 293.15 and 353.15 Kelvin [1] [2].

The Antoine equation provides an accurate representation of the vapor pressure behavior:

$$ \log_{10} P = A - \frac{B}{T + C} $$

For 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, the Antoine constants demonstrate values characteristic of moderate-volatility organic compounds, with temperature-dependent coefficients that enable precise vapor pressure predictions across operational temperature ranges [6] [7].

| Temperature (K) | Vapor Pressure (Pa) | ln(P) | Source |

|---|---|---|---|

| 293.15 | 37-67 | 3.61-4.20 | [1] [2] |

| 298.15 | 53-95 | 3.97-4.55 | [1] [2] |

| 303.15 | 75-135 | 4.32-4.91 | [1] [2] |

| 323.15 | 210-380 | 5.35-5.94 | [1] [2] |

| 353.15 | 850-1500 | 6.74-7.31 | [1] [2] |

Enthalpy of Vaporization Calculations

The enthalpy of vaporization for 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- has been determined through multiple computational and experimental approaches. Clausius-Clapeyron analysis of experimental vapor pressure data yields values between 45 and 52 kilojoules per mole at 298.15 Kelvin [8] [2]. The Joback group contribution method provides an estimated value of 51.9 kilojoules per mole, demonstrating excellent agreement with experimental determinations [9].

The temperature dependence of enthalpy of vaporization follows the Watson correlation:

$$ \Delta H{vap}(T) = \Delta H{vap}(Tr) \left(\frac{1-Tr}{1-T}\right)^n $$

where Tr represents the reduced temperature and n is an empirical constant typically ranging from 0.35 to 0.41 for organic compounds [10] [11] [12]. For this compound, the exponent value approximates 0.38, consistent with similar glycol ether structures.

| Method | ΔHvap (kJ/mol) | Temperature Range (K) | Uncertainty (kJ/mol) |

|---|---|---|---|

| Clausius-Clapeyron (experimental) | 45-52 | 298-353 | ±3 |

| Joback Group Contribution (estimated) | 51.9 | 298.15 | ±5 |

| Related compound correlation | 48-54 | 298-343 | ±4 |

| Antoine equation derivation | 46-50 | 298-323 | ±2 |

The enthalpy of vaporization demonstrates the significant intermolecular forces present in the liquid phase, primarily attributed to hydrogen bonding between hydroxyl groups and van der Waals interactions between the alkyl chains [9] [10]. The relatively high enthalpy values compared to simple alcohols reflect the increased molecular complexity and multiple interaction sites available for intermolecular association.

Solvation Capability Assessment

Hansen Solubility Parameter Determination

Hansen solubility parameters provide a comprehensive framework for understanding the solvation capabilities of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-. Based on structural analogies with dipropylene glycol monomethyl ether and related glycol ethers, the Hansen parameters can be estimated using group contribution methods and experimental correlations [13] [14] [15].

The dispersive component (δd) is estimated at 15.5 to 16.23 (joules per cubic centimeter)^0.5, reflecting the van der Waals interactions arising from the alkyl chain segments and ether linkages [13] [15]. The polar component (δp) ranges from 4.0 to 6.44 (joules per cubic centimeter)^0.5, indicating moderate dipolar interactions associated with the ether oxygens and hydroxyl group [14] [15]. The hydrogen bonding component (δh) falls between 9.86 and 10.3 (joules per cubic centimeter)^0.5, demonstrating significant hydrogen bonding capability due to the secondary alcohol functionality [13] [15].

| Compound | δd (J/cm³)^0.5 | δp (J/cm³)^0.5 | δh (J/cm³)^0.5 | Source |

|---|---|---|---|---|

| Dipropylene Glycol Monomethyl Ether | 15.5-16.23 | 4.0-6.44 | 9.86-10.3 | [13] [14] [15] |

| Propylene Glycol Methyl Ether | 7.6 | 3.1 | 5.7 | [16] |

| Water | 33.37 | 42.3 | 53.63 | [17] |

| Methanol | 12.42 | 22.3 | 40.03 | [17] |

The total Hansen solubility parameter, calculated as δt = (δd² + δp² + δh²)^0.5, yields values approximating 19.5 to 20.1 (joules per cubic centimeter)^0.5 [18] [19]. This magnitude places the compound in the intermediate polarity range, enabling effective solvation of both moderately polar and nonpolar substances.

Cosolvency Effects in Binary Mixtures

The cosolvency behavior of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- in binary mixtures demonstrates complex non-ideal mixing characteristics. Studies of related glycol ethers reveal significant deviations from Raoult's law, attributed to preferential solvation and hydrogen bonding network reorganization [20] [21] [22].

Excess molar volumes in binary aqueous mixtures exhibit negative deviations, indicating volume contraction upon mixing due to specific molecular interactions [20] [21]. The magnitude of these deviations reaches maximum values at mole fractions between 0.2 and 0.4 of the glycol ether component, suggesting optimal hydrogen bonding network formation in this composition range [21] [23].

Viscosity measurements in binary mixtures show positive deviations from logarithmic additivity, reflecting enhanced intermolecular interactions that restrict molecular motion [20] [21]. The viscosity B-coefficients, derived from Jones-Dole equation analysis, demonstrate positive values indicative of structure-making behavior in aqueous solutions [20].

The preferential solvation phenomenon manifests through kirkwood-Buff integrals analysis, revealing that water molecules preferentially coordinate around the hydroxyl and ether functionalities of the glycol ether [22] [23]. This selective solvation behavior significantly influences the thermodynamic properties of the mixture and contributes to the observed cosolvency effects.

Surface Activity Characteristics

Critical Micelle Concentration Measurements

While 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- does not form classical micelles due to its limited amphiphilic character, it exhibits significant surface activity properties. The compound demonstrates efficient surface tension reduction capabilities, with concentrations as low as 0.1 weight percent producing measurable decreases in aqueous surface tension [24] [25] [26].

The surface activity follows a Langmuir-type adsorption isotherm, described by the equation:

$$ \Gamma = \Gamma_{max} \frac{KC}{1 + KC} $$

where Γ represents surface excess concentration, Γmax is the maximum surface coverage, K is the adsorption equilibrium constant, and C is the bulk concentration [27] [28]. The adsorption parameters indicate strong affinity for air-water interfaces, with equilibrium constants exceeding 1000 liters per mole.

Critical aggregation concentrations, while not representing true micelle formation, occur at concentrations between 0.5 and 1.0 molar in aqueous solutions [29] [30]. These concentrations mark the onset of significant intermolecular association through hydrogen bonding networks, leading to enhanced solution structure and modified transport properties [29].

Interfacial Tension Reduction Capabilities

The interfacial tension reduction capabilities of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- demonstrate exceptional efficiency across various liquid-liquid interfaces. Surface tension measurements reveal reductions from the pure water value of 72.8 dynes per centimeter to values approaching 28 to 29 dynes per centimeter at saturation concentrations [2] [15] [28].

The compound exhibits particularly effective performance at oil-water interfaces, achieving interfacial tension reductions exceeding 80 percent at concentrations below 5 weight percent [24] [26] [31]. This behavior stems from the balanced hydrophilic-lipophilic character imparted by the multiple ether linkages and terminal hydroxyl group.

| Property | Value/Description | Reference |

|---|---|---|

| Surface Tension Reduction Efficiency | Very efficient | [24] [25] [26] |

| Critical Surface Tension (estimated) | 25-30 dynes/cm | [24] [25] |

| Interfacial Tension with Water | Significant reduction | [24] [26] |

| Spreading Coefficient | Positive for hydrophilic surfaces | [24] [25] |

| Wetting Behavior | Good wetting agent | [25] [26] |

The spreading coefficient, calculated as the difference between the work of adhesion and cohesion, demonstrates positive values for most hydrophilic surfaces [24] [25]. This characteristic enables the compound to function effectively as a wetting agent in coating and cleaning applications, where rapid surface coverage and penetration are essential [25] [26].

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1450 of 2492 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1042 of 2492 companies with hazard statement code(s):;

H302 (90.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (91.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Transportation equipment manufacturing

2-Propanol, 1-(1-methyl-2-propoxyethoxy)-: ACTIVE